molecular formula C17H26N2O4S B4769316 N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide

N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide

Cat. No.: B4769316
M. Wt: 354.5 g/mol
InChI Key: GRGNCAAVNGQHKZ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MPSP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPSP is a sulfonamide-based compound that belongs to the class of selective serotonin receptor antagonists.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves its selective antagonism of the serotonin receptor subtype 5-HT6. This receptor is widely distributed in the brain and has been implicated in the regulation of mood, cognition, and appetite. By blocking the activity of this receptor, this compound can modulate the activity of the serotonergic system and potentially produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor expression, and gene expression. In animal models, this compound has been shown to produce anxiolytic and antidepressant-like effects, as well as improve cognitive function and memory. These effects are thought to be mediated by the modulation of the serotonergic system and the regulation of neuronal activity in key brain regions.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for use in lab experiments, including its high purity, stability, and specificity for the 5-HT6 receptor. However, there are also some limitations to its use, including its relatively high cost, limited availability, and potential off-target effects on other serotonin receptor subtypes.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, including the development of new analogs with improved potency and selectivity, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential role in the regulation of mood, emotion, and behavior.

Scientific Research Applications

N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including depression, anxiety, and schizophrenia. In drug discovery, this compound has been used as a tool compound for the identification and characterization of novel serotonin receptor ligands. In neuroscience, this compound has been studied for its effects on the serotonergic system and its potential role in the regulation of mood, emotion, and behavior.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-23-14-11-18-17(20)10-7-15-5-8-16(9-6-15)24(21,22)19-12-3-2-4-13-19/h5-6,8-9H,2-4,7,10-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNCAAVNGQHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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